Comparative Recovery Rates: Everolimus-d4 vs. 32-Desmethoxyrapamycin
Everolimus-d4 demonstrates comparable extraction recovery to the analyte everolimus, a critical requirement for an internal standard. In a validated UHPLC-MS/MS method, recovery of everolimus-d4 ranged from 91.4% to 95.6%, closely matching the recovery of everolimus (90.9% to 94.8%) [1]. This near-identical recovery profile ensures that any losses during sample preparation are proportionally corrected, a property not consistently observed with analog internal standards such as 32-desmethoxyrapamycin, which can exhibit differential partitioning due to structural dissimilarity.
| Evidence Dimension | Extraction Recovery (%) |
|---|---|
| Target Compound Data | 91.4% - 95.6% |
| Comparator Or Baseline | Everolimus (analyte): 90.9% - 94.8% |
| Quantified Difference | ≤1.0% absolute difference in mean recovery across the concentration range |
| Conditions | Liquid-liquid extraction from 100 µL human whole blood using diethyl ether:ethyl acetate (30:70, v/v), analyzed by UHPLC-MS/MS |
Why This Matters
Close recovery matching ensures that Everolimus-d4 accurately compensates for analyte loss during sample extraction, which is essential for meeting stringent FDA/EMA bioanalytical validation criteria for accuracy and precision.
- [1] Shrivastav, P. S. et al. (2014). Liquid-liquid Extraction of Everolimus an Immunosuppressant from Human Whole Blood and its Sensitive Determination by UHPLC-MS/MS. Zenodo. View Source
